molecular formula C10H10O3 B2689844 Methyl 4-(oxiran-2-yl)benzoate CAS No. 36099-25-9

Methyl 4-(oxiran-2-yl)benzoate

Cat. No. B2689844
CAS RN: 36099-25-9
M. Wt: 178.187
InChI Key: KYGSYIMJMQBOIS-UHFFFAOYSA-N
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Description

“Methyl 4-(oxiran-2-yl)benzoate” is a chemical compound with the molecular formula C10H10O3 and a molecular weight of 178.18 . It is also known by its CAS number 36099-25-9 .


Synthesis Analysis

The synthesis of “Methyl 4-(oxiran-2-yl)benzoate” involves several steps. The process starts with 4-(methoxy-carbonyl)phenylboronic acid and 2,2-dimethyl-1,3-propanediol . The mixture is refluxed with stirring for 2 hours under an argon atmosphere . The resulting solution is then washed, dried, and filtered to give a colorless solution . The solution is then concentrated to provide a colorless precipitate .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(oxiran-2-yl)benzoate” consists of a benzoate group attached to a methyl group and an oxirane ring . The presence of the oxirane ring introduces strain into the molecule, which can influence its reactivity.


Physical And Chemical Properties Analysis

“Methyl 4-(oxiran-2-yl)benzoate” is a powder at room temperature . It has a molecular weight of 178.19 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

1. Applications in Chemistry & Biodiversity

Methyl 4-(oxiran-2-yl)benzoate has been explored in the field of organic chemistry, particularly in the study of thymol derivatives from Ageratina cylindrica. These derivatives, including compounds related to Methyl 4-(oxiran-2-yl)benzoate, have shown moderate antiprotozoal activity and could have potential applications in the development of new antiprotozoal drugs. Compound 5, a derivative, exhibited significant inhibitory effects on hyperpropulsive movement in the small intestine of rats, indicating potential therapeutic uses (Bustos-Brito et al., 2016).

2. Material Science and Liquid Crystals

Methyl 4-(oxiran-2-yl)benzoate derivatives have been synthesized and characterized for their potential in material science, particularly in the study of mesogens and liquid crystals. These derivatives displayed interesting mesomorphic behavior, including cholesteric and nematic phases, and also exhibited strong blue fluorescence emission. Such properties could be leveraged in the development of new materials for various technological applications, like displays and sensors (Han et al., 2010).

3. Pharmaceutical Research

Methyl 4-(oxiran-2-yl)benzoate related compounds have been studied for their potential in pharmaceutical research. For instance, research in neuropsychopharmacology explored derivatives for their effects on compulsive food consumption, suggesting a role in the development of treatments for eating disorders (Piccoli et al., 2012).

4. Corrosion Inhibition

The compound has been investigated in the context of corrosion inhibition, particularly for mild steel in acidic media. Theoretical and experimental studies on derivatives of Methyl 4-(oxiran-2-yl)benzoate indicated their effectiveness as corrosion inhibitors, highlighting their potential utility in industrial applications (Arrousse et al., 2021).

Safety And Hazards

“Methyl 4-(oxiran-2-yl)benzoate” is classified under the GHS07 hazard class . It has hazard statements H315, H319, H302, and H335, indicating that it can cause skin irritation, serious eye irritation, harmful if swallowed, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

methyl 4-(oxiran-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-12-10(11)8-4-2-7(3-5-8)9-6-13-9/h2-5,9H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGSYIMJMQBOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(oxiran-2-yl)benzoate

CAS RN

36099-25-9
Record name methyl 4-(oxiran-2-yl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 4-(2-bromoacetyl)benzoate (0.59 g, 2.3 mmol) in MeOH (6 mL) at 0° C. was added NaBH4 (92 mg, 2.4 mmol) in portions. The cooling bath was removed and the mixture was stirred at room temperature for 1 h. K2CO3 (317 mg, 2.30 mmol) was added and the mixture was stirred at room temperature for 72 h. The mixture was poured into water and was extracted with Et2O (3×). The organics were combined, washed with water, brine, dried (MgSO4) and evaporated to dryness to give methyl 4-(oxiran-2-yl)benzoate (370 mg, 90%) as a white solid. ESI-MS m/z calc. 178.2, found 179.1 (M+1)+; Retention time: 1.14 minutes (3 min run).
Quantity
0.59 g
Type
reactant
Reaction Step One
Name
Quantity
92 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
317 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Citations

For This Compound
7
Citations
S Qian, T He, W Wang, Y He, M Zhang, L Yang… - Bioorganic & Medicinal …, 2016 - Elsevier
Indoleamine 2,3-dioxygenase 1 (IDO1)-mediated kynurenine pathway of tryptophan degradation is identified as an important immune effector pathway in the tumor cells to escape a …
Number of citations: 50 www.sciencedirect.com
S Zhang, M Vayer, F Noel, VD Vuković, A Golushko… - Chem, 2021 - cell.com
Alcohols and epoxides are arguably ideal electrophiles for the Friedel-Crafts alkylation, since they are widely available, require no pre-activation, and produce no stoichiometric waste …
Number of citations: 40 www.cell.com
A Nasrallah, G Grelier, MI Lapuh… - European Journal of …, 2018 - Wiley Online Library
Dirhodium(II) complexes and iodine(III) oxidants have found useful applications in synthetic nitrene chemistry. In this study, the combination of the dirhodium(II) complex Rh 2 (tpa) 4 (tpa …
DF Bruggeman, CG von Quadt, CS Santana… - Current Research in …, 2023 - Elsevier
Electrocarboxylation reactions hold significant promise as a sustainable and efficient method for carbon-carbon bond formation driven by electricity enabling the direct conversion of …
Number of citations: 0 www.sciencedirect.com
S Zou, Z Zhang, C Chen, C Xi - Organic & Biomolecular Chemistry, 2021 - pubs.rsc.org
The MeOTf/KI-catalyzed synthesis of 2-arylnaphthalene derivatives from aryl ethylene oxides in alcohol under ambient conditions is described. The present protocol has a higher atom …
Number of citations: 2 pubs.rsc.org
EN PC - Palladium-and Nickel-Catalyzed Cross-Coupling …, 2022 - search.proquest.com
4.3 Reaction Development Page 257 232 4.2. 5 Stereoconvergent coupling with terminal epoxides Recently, our group reported a photo-assisted reductive coupling (PARC) of racemic …
Number of citations: 0 search.proquest.com
RK Cheedarala, V Sunkara, JW Park - Synthetic Communications®, 2009 - Taylor & Francis
Facile synthesis of second-generation dendrons with an aldehyde, epoxy, or t-Boc group at the focal point and nine carboxylic acid groups at the periphery is reported. The scheme …
Number of citations: 20 www.tandfonline.com

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